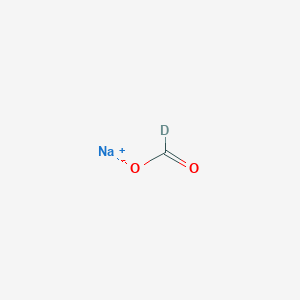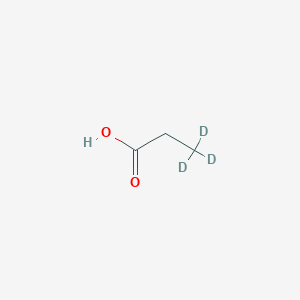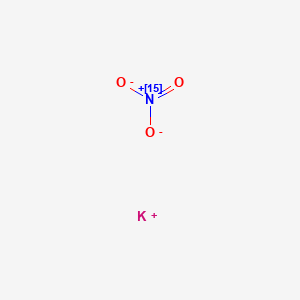
5-(2-Amino-6-ethoxypurin-9-yl)-2-(hydroxymethyl)oxolan-3-ol
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of purine derivatives, including those related to 5-(2-Amino-6-ethoxypurin-9-yl)-2-(hydroxymethyl)oxolan-3-ol, typically involves multi-step chemical reactions. One such example is the synthesis of 9-[2-(2-hydroxymethyl-2-methyl-, -(2-acetoxymethyl-2-methyl-, -(2,2-di(hydroxymethyl)-, and -(2,2-Di(acetoxymethyl)-1,3-dioxan-5-yl)ethyl] derivatives of guanine and 2-aminopurine. These compounds are synthesized from readily available precursors through a series of reactions including desilylation, acetylation, hydrogenolysis, and bromination, culminating in the coupling with 2-amino-6-chloropurine to produce the final purine compounds in good yields (Kim, Lee, & Kim, 2000).
Molecular Structure Analysis
The molecular structure of purine derivatives, including 5-(2-Amino-6-ethoxypurin-9-yl)-2-(hydroxymethyl)oxolan-3-ol, is characterized by their ability to form complex hydrogen-bonded structures. This is demonstrated in the crystal and molecular structure analysis of hydrogen-bonded complexes of 9-ethyl-2-aminopurine with other molecular entities, where the purine base forms planar complexes joined by hydrogen bonds, showcasing the inherent potential for molecular interactions (Mazza, Sobell, & Kartha, 1969).
Wissenschaftliche Forschungsanwendungen
Synthesis Techniques and Chemical Properties
- Synthesis of Purine Derivatives : The synthesis of 9-hydroxyalkyl-substituted purines, which are structurally related to 5-(2-Amino-6-ethoxypurin-9-yl)-2-(hydroxymethyl)oxolan-3-ol, has been achieved through a process involving amino alcohols and ethyl (Z)-N-(2-amino-1,2-dicyanovinyl)formimidate, leading to various purine compounds (Booth, Dias, & Proença, 1992).
- Purine N-Oxides Synthesis : Another related synthesis process involves the oxidation of 6-alkoxypurines to create purine 3-N-oxides, indicating potential chemical pathways for derivatives of 5-(2-Amino-6-ethoxypurin-9-yl)-2-(hydroxymethyl)oxolan-3-ol (Kawashima & Kumashiro, 1969).
Application in Corrosion Inhibition
- Corrosion Inhibitor for Mild Steel : A study highlighted the use of a compound structurally similar to 5-(2-Amino-6-ethoxypurin-9-yl)-2-(hydroxymethyl)oxolan-3-ol, namely adenosine, as an effective corrosion inhibitor for mild steel in hydrochloric acid solution, suggesting potential applications in corrosion prevention (Sin et al., 2017).
Potential in Medical Research
- Anticancer Agent Synthesis : The synthesis of derivatives like 4-Amino-3-(p-methoxybenzyl)-4,5-dihydro-1,2,4-triazole-5-one, closely related to the structure of 5-(2-Amino-6-ethoxypurin-9-yl)-2-(hydroxymethyl)oxolan-3-ol, has been explored for their potential in anticancer activity, indicating possible medical research applications for similar compounds (Bekircan et al., 2008).
Novel Synthesis Approaches
- New Synthesis Methods : Innovative synthesis methods have been developed for chiral 1,3-oxazinan-2-ones from carbohydrate derivatives, which may provide insights into novel approaches for synthesizing 5-(2-Amino-6-ethoxypurin-9-yl)-2-(hydroxymethyl)oxolan-3-ol and its analogues (Ella-Menye, Sharma, & Wang, 2005).
Eigenschaften
IUPAC Name |
5-(2-amino-6-ethoxypurin-9-yl)-2-(hydroxymethyl)oxolan-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N5O4/c1-2-20-11-9-10(15-12(13)16-11)17(5-14-9)8-3-6(19)7(4-18)21-8/h5-8,18-19H,2-4H2,1H3,(H2,13,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQRYUWBBKDNOHV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NC(=NC2=C1N=CN2C3CC(C(O3)CO)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N5O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60964952 | |
| Record name | 9-(2-Deoxypentofuranosyl)-6-ethoxy-3,9-dihydro-2H-purin-2-imine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60964952 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
295.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(2-Amino-6-ethoxypurin-9-yl)-2-(hydroxymethyl)oxolan-3-ol | |
CAS RN |
50704-46-6 | |
| Record name | NSC240591 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=240591 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 9-(2-Deoxypentofuranosyl)-6-ethoxy-3,9-dihydro-2H-purin-2-imine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60964952 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![1-[2-Hydroxy-4,6-dimethoxy-3-(1-oxopropoxy)phenyl]-1-propanone](/img/structure/B32886.png)






